molecular formula C2ClF4I B1349080 (1-Chloro)tetrafluoro-1-iodoethane CAS No. 754-23-4

(1-Chloro)tetrafluoro-1-iodoethane

Cat. No. B1349080
CAS RN: 754-23-4
M. Wt: 262.37 g/mol
InChI Key: DZIPETVAKXQJPX-UHFFFAOYSA-N
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Description

(1-Chloro)tetrafluoro-1-iodoethane, also known as CF3I, is an organofluorine compound that has been used in various scientific and industrial applications. It is a colorless, non-flammable gas with a sweet odor. It is a stable compound, which is insoluble in water and has a low vapor pressure. CF3I is used in a variety of applications due to its unique physical and chemical properties. It has been used as a reagent in organic synthesis, as a propellant in aerosol cans, and as a solvent for the extraction of organic compounds. It is also used in the production of semiconductor materials and in the production of pharmaceuticals.

Scientific Research Applications

Synthesis and Functionalization

(1-Chloro)tetrafluoro-1-iodoethane has been studied for its potential in the decarboxylation processes, offering a method for preparing 1,1,1,2-tetrafluoro2-iodoethane. This process involves a reaction mechanism with the formation of a CF3CFI anion, indicating its utility in synthesizing fluorinated organic compounds (Igumnov, 2022).

Electrophilic Fluorination

Electrophilic fluorination is a significant area of research where this compound plays a critical role. The compound serves as a key electrophilic fluorinating agent, highlighting its importance in introducing fluorine into organic molecules. This process is crucial for the synthesis of organofluorine compounds, demonstrating the compound's applicability in creating a wide range of fluorinated organic products (Singh & Shreeve, 2004).

Photocatalytic Radical Addition

The photocatalytic radical addition of terminal alkenes with this compound under blue LED light irradiation represents another innovative application. This method produces 1,1,2,2-tetrafluoro-4-iodoalkanes or 1,1,2,2-tetrafluoroalkenes in good yields. The process underscores the compound's versatility in photocatalytic applications, enabling the synthesis of fluorinated alkanes and alkenes with potential utility in various chemical industries (Voltrová, 2017).

Oxidation Reactions

A study on the preparation of a tetracoordinate 1,2-iodoxetane by the fluorination of a tricoordinate 1,2-iodoxetane with xenon difluoride followed by hydrolysis presented this compound's application in oxidation reactions. This compound effectively oxidized alcohols and sulfides to the corresponding aldehydes, ketones, and sulfoxides, showcasing its utility in mild conditions (Kano et al., 2004).

Versatile Mediator or Catalyst

This compound's role extends to serving as a mediator or catalyst in organic synthesis. Its effectiveness as a strong oxidant facilitates various "fluorine-free" functionalizations of organic compounds, including transformations of oxidizable functional groups and gold-catalyzed oxidative coupling reactions. This versatility underscores the compound's broad applicability in enhancing the efficiency and selectivity of chemical reactions (Stavber, 2011).

Biochemical Analysis

Biochemical Properties

(1-Chloro)tetrafluoro-1-iodoethane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research as a biochemical agent. The compound’s interactions with biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to changes in the conformation and activity of the biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy and potential formation of toxic byproducts. Long-term studies in vitro and in vivo have indicated that the compound can have lasting effects on cellular processes, including sustained changes in gene expression and metabolic activity.

properties

IUPAC Name

1-chloro-1,2,2,2-tetrafluoro-1-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF4I/c3-1(4,8)2(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIPETVAKXQJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)I)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342827
Record name (1-Chloro)tetrafluoro-1-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

754-23-4
Record name (1-Chloro)tetrafluoro-1-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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